molecular formula C16H15N3O B5577868 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B5577868
M. Wt: 265.31 g/mol
InChI Key: PLHVSIAYIQRKIB-UHFFFAOYSA-N
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Description

3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is an organic compound belonging to the class of benzimidazoquinazolines It exhibits complex heterocyclic ring structures, making it a fascinating subject for chemists and researchers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one generally involves multi-step organic reactions. Typical synthetic routes include:

  • Condensation Reaction: : A condensation reaction between an aromatic amine and a suitable aldehyde under acidic or basic conditions.

  • Cyclization Process: : The intermediate formed undergoes cyclization, often facilitated by heating or using a catalyst, to form the heterocyclic core.

Industrial Production Methods

Industrial production methods typically scale up these synthetic processes, emphasizing efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactions and microwave-assisted synthesis are gaining popularity due to their enhanced reaction rates and energy efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo oxidation reactions to form quinazoline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline form. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the benzimidazoquinazoline core. Reagents like alkyl halides and acyl chlorides are typically employed.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Lewis acids, such as aluminum chloride or boron trifluoride.

Major Products Formed

Scientific Research Applications

Medicinal Applications

The medicinal importance of 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is primarily attributed to its biological activities. Various studies have highlighted its potential as:

  • Anticancer Agent : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, some studies have reported that specific derivatives can inhibit the growth of tumor cells by targeting key enzymes involved in cell proliferation .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. This makes it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Some derivatives have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Applications

The synthesis of this compound and its derivatives is often achieved through multi-component reactions (MCRs). These methods are advantageous due to their efficiency and ability to produce a variety of compounds from simple starting materials. Key synthetic applications include:

  • Green Chemistry : The synthesis often employs environmentally friendly solvents like ionic liquids or water, aligning with the principles of green chemistry. This approach minimizes hazardous waste and enhances reaction efficiency .
  • Catalytic Processes : Recent advancements have utilized catalysts such as Nano-SiO2 to facilitate the synthesis of quinazolinone derivatives in short reaction times with high yields. This method underscores the importance of heterogeneous catalysis in organic synthesis .

Biological Studies and Case Examples

Several case studies illustrate the biological relevance and applications of this compound:

StudyFocusFindings
Ali Maleki et al. (2013)Synthesis via MCRDeveloped tetraheterocyclic benzimidazolo[2,3-b]quinazolin-1-ones with potential anticancer activity through a multi-component reaction involving 2-aminobenzimidazole .
Pramod Kumar Sahu et al. (2012)Antibacterial ActivitySynthesized various quinazoline derivatives and screened them for antibacterial properties against multiple bacterial strains .
Dandia et al. (2010)Microwave-Assisted SynthesisReported efficient synthesis of substituted tetrahydro derivatives under microwave irradiation, showcasing improved yields and shorter reaction times .

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. For instance, its anticancer properties may be attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.

Comparison with Similar Compounds

3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one shares structural similarities with other benzimidazoquinazoline derivatives. its unique substitution pattern and ring structure confer distinct reactivity and biological activity profiles.

  • Similar Compounds

    • 2-methylbenzimidazo[2,1-b]quinazoline

    • 4-chlorobenzimidazo[2,1-b]quinazoline

    • 3,4-dihydro-2H-benzo[e][1,3]oxazine-2-one

Each of these compounds offers unique properties and applications, highlighting the importance of structural diversity in chemical research and development.

There's so much more we could explore with this compound! Need anything else?

Biological Activity

3,3-Dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound has been achieved through various methodologies. A notable approach involves the use of ionic liquids as green solvents, which enhance reaction efficiency and yield while minimizing environmental impact. The one-pot synthesis method allows for the formation of this compound under mild conditions with high purity and yield .

Anticancer Activity

Research indicates that derivatives of benzimidazole and quinazoline exhibit potent anticancer properties. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116 (Colon)10.5Caspase activation
Other AnaloguesVariousVariesPARP cleavage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various in vitro models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Case Study on Cancer Treatment : A study involving HCT116 colon cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls. The study highlighted the activation of apoptotic pathways as a key mechanism .
  • Case Study on Bacterial Infections : Another study assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydrobenzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-16(2)7-12-10(14(20)8-16)9-19-13-6-4-3-5-11(13)17-15(19)18-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVSIAYIQRKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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